molecular formula C20H18O6 B054962 Fremontin CAS No. 124166-27-4

Fremontin

Cat. No.: B054962
CAS No.: 124166-27-4
M. Wt: 354.4 g/mol
InChI Key: XWUWFNSZQDCXCD-UHFFFAOYSA-N
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Description

Fremontin is a natural product found in Psorothamnus fremontii and Psorothamnus arborescens with data available.

Scientific Research Applications

Antimutagenic Properties

Fremontin, an isoflavone isolated from the roots of Psorothamnus fremontii, exhibits significant antimutagenic properties. A study by Manikumar et al. (1989) found that both this compound and a related compound, fremontone, were highly effective in inhibiting the mutagenicity of certain agents like ethyl methanesulfonate, 2-aminoanthracene, and acetylaminofluorene in Salmonella typhimurium. This discovery suggests potential applications in reducing mutagenicity in biological systems (Manikumar et al., 1989).

Isolation Techniques in Natural Product Chemistry

Another study, focusing on high-throughput natural product chemistry methods, reported the isolation of this compound from Psorothamnus arborescens. This study highlights the advancements in isolation techniques and structure elucidation, which are crucial for the efficient discovery and utilization of compounds like this compound in scientific research (Hu et al., 2007).

Properties

CAS No.

124166-27-4

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

3-[2,4-dihydroxy-5-(2-methylbut-3-en-2-yl)phenyl]-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C20H18O6/c1-4-20(2,3)13-7-11(14(22)8-15(13)23)12-9-26-17-6-10(21)5-16(24)18(17)19(12)25/h4-9,21-24H,1H2,2-3H3

InChI Key

XWUWFNSZQDCXCD-UHFFFAOYSA-N

SMILES

CC(C)(C=C)C1=C(C=C(C(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)O

Canonical SMILES

CC(C)(C=C)C1=C(C=C(C(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)O

124166-27-4

Synonyms

5'-(alpha,alpha-dimethylallyl)-5,7,2',4'-tetrahydroxyisoflavone
fremontin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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